Cas no 126637-69-2 (2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]-)
![2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- structure](https://ja.kuujia.com/scimg/cas/126637-69-2x500.png)
2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]-
- (-)-harzianopyridone
- Harzianopyridone
- 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one
- Q27106832
- SCHEMBL21523040
- 2-Hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-4-one
- J-005414
- CHEBI:5628
- (S,E)-4-Hydroxy-5,6-dimethoxy-3-(2-methylhex-4-enoyl)pyridin-2(1H)-one
- C10150
- HB3925
- SCHEMBL21523041
- 126637-69-2
- 4-hydroxy-5,6-dimethoxy-3-((E,2R)-2-methylhex-4-enoyl)-1H-pyridin-2-one
- 2-Hydroxy-5,6-dimethoxy-3-[(2r,4e)-2-methylhex-4-enoyl]pyridin-4(1h)-one
- DB-217386
-
- インチ: InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
- InChIKey: FPYAYFJAGDIMEX-HQZHTGGTSA-N
- ほほえんだ: C/C=C/C[C@H](C(C1C(=O)NC(OC)=C(OC)C=1O)=O)C
計算された属性
- せいみつぶんしりょう: 281.12637
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- PSA: 84.86
2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280769-250 µg |
Harzianopyridone, |
126637-69-2 | 250µg |
¥602.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280769A-1 mg |
Harzianopyridone, |
126637-69-2 | 1mg |
¥1,730.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280769-250µg |
Harzianopyridone, |
126637-69-2 | 250µg |
¥602.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280769A-1mg |
Harzianopyridone, |
126637-69-2 | 1mg |
¥1730.00 | 2023-09-05 |
2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- 関連文献
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]-に関する追加情報
Recent Advances in the Study of 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- (CAS: 126637-69-2)
The compound 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- (CAS: 126637-69-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. Its structural complexity, featuring a pyridinone core with hydroxy and dimethoxy substituents, along with an unsaturated side chain, makes it an attractive candidate for targeting specific enzymatic pathways. Researchers have successfully synthesized this compound using a multi-step process involving key intermediates, with yields optimized for large-scale production.
In vitro and in vivo studies have demonstrated that 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- exhibits potent inhibitory activity against several protein kinases implicated in cancer and inflammatory diseases. Notably, its selectivity profile suggests a reduced likelihood of off-target effects, which is a significant advantage in drug development. Mechanistic studies have revealed that the compound binds to the ATP-binding site of target kinases, inducing conformational changes that impair their catalytic activity.
Further investigations into the pharmacokinetic properties of this compound have shown favorable absorption and distribution characteristics, with moderate plasma protein binding and good metabolic stability. These findings support its potential as a lead compound for further optimization. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce potential toxicity, while maintaining its high potency and selectivity.
The therapeutic potential of 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- extends beyond oncology, with preliminary data suggesting efficacy in neurodegenerative disorders and autoimmune conditions. Its ability to modulate key signaling pathways involved in cell proliferation and inflammation makes it a versatile candidate for multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development.
In conclusion, the growing body of research on 2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]- (CAS: 126637-69-2) underscores its significance as a promising therapeutic agent. Continued investigation into its mechanism of action, structure-activity relationships, and clinical potential is expected to yield valuable insights for the development of next-generation kinase inhibitors and other targeted therapies in the chemical biology and pharmaceutical sectors.
126637-69-2 (2(1H)-Pyridinone,4-hydroxy-5,6-dimethoxy-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]-) 関連製品
- 137813-88-8(Harzianopyridone)
- 3512-17-2(2,4,6-Trifluoropyridine)
- 1803714-26-2(2,4-Dichloro-6-(difluoromethoxy)benzyl chloride)
- 1211519-21-9(1-(4-chloropyridin-2-yl)methylpiperazine)
- 219132-82-8(4-(4-methyl-1,4-diazepan-1-yl)aniline)
- 112749-50-5(3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 84176-68-1(3-(dimethylamino)propyl(2-methoxyethyl)amine)
- 2172155-89-2(5-amino-N-ethylspiro2.3hexane-1-carboxamide)
- 2034506-33-5(2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one)
- 1284067-82-8(1-cyclopropylpiperidin-3-ol)



